molecular formula C5H8Cl2O3 B165862 Bis(2-chloroethyl) carbonate CAS No. 623-97-2

Bis(2-chloroethyl) carbonate

Cat. No. B165862
CAS RN: 623-97-2
M. Wt: 187.02 g/mol
InChI Key: WQULVXNWEYLDJY-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) carbonate is a chemical compound with the molecular formula C5H8Cl2O3 . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular weight of Bis(2-chloroethyl) carbonate is 187.02 . The exact molecular structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Bis(2-chloroethyl) carbonate is a liquid at 20 degrees Celsius . It has a melting point of 10°C, a boiling point of 241°C, and a flash point of 105°C . Its specific gravity is 1.35 at 20/20°C .

Scientific Research Applications

1. Effects on Nuclear RNA Metabolism

  • A study by Kann, H. et al. (1974) explored the effects of 1,3-bis(2-chloroethyl)-1-nitrosourea, a related compound, on the synthesis and processing of nucleolar and nucleoplasmic RNA in cultured cells. This research provides insights into the molecular mechanisms affected by these compounds (Kann et al., 1974).

2. Chemical Analysis Techniques

  • Weinkam, R. et al. (1978) developed a method using chemical ionization mass spectrometry to quantify 1,3-bis(2-chloroethyl)-1-nitrosourea in biological fluids, enhancing the analytical techniques available for studying such compounds (Weinkam et al., 1978).

3. Synthesis of New Chemical Compounds

  • Essassi, E. et al. (2009) reported the synthesis of new oxindole derivatives using bis(2-chloroethyl)amine, showing the utility of related compounds in creating novel chemical structures (Essassi et al., 2009).

4. DNA Damage and Repair Mechanisms

  • A study by Erickson, L. et al. (1978) examined the impact of 1,3-bis(2-chloroethyl)-1-nitrosourea on DNA repair mechanisms, highlighting its potential role in understanding cellular responses to DNA damage (Erickson et al., 1978).

5. Ring Expansion in Chemical Reactions

  • Research by Couty, F. et al. (2011) discussed the ring expansion of certain azetidines to oxazolidinones, indicating the role of similar compounds in complex chemical reactions (Couty et al., 2011).

Safety And Hazards

Bis(2-chloroethyl) carbonate may be harmful if swallowed, cause severe skin burns and eye damage, cause respiratory irritation, and may cause genetic defects . It should be handled with care, using appropriate safety measures .

properties

IUPAC Name

bis(2-chloroethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQULVXNWEYLDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977859
Record name Bis(2-chloroethyl) carbonate
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl) carbonate

CAS RN

623-97-2
Record name Ethanol, 2-chloro-, 1,1′-carbonate
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Record name Ethanol, 2-chloro-, 1,1'-carbonate
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Record name Bis(2-chloroethyl)carbonate
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Record name Ethanol, 2-chloro-, 1,1'-carbonate
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Record name Bis(2-chloroethyl) carbonate
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Record name Bis(2-chloroethyl) carbonate
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Record name Bis(2-chloroethyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JA Castellano - 1964 - search.proquest.com
Divinyl carbonate was desired as a monomer for the preparation of an alicyclic high polymer. Comparison of the cyclopolymerization of this compound with that of S, S'-divinyl …
Number of citations: 0 search.proquest.com
JI Jones - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Attempts to prepare divinyl carbonate by ,removing hydrogen chloride from bis-2-chloroethyl carbonate with triethylamine and by pyrolysis at 44%" were also unsuccessful. 1 : 2-…
Number of citations: 32 pubs.rsc.org
L Weintraub, R Terrell - The Journal of Organic Chemistry, 1965 - ACS Publications
The bimolecular alkyl oxygen cleavage of a hindered ester by primary and secondaryamines has recently been reported. 1 We have foundwhat appears to be another example of alkyl …
Number of citations: 4 pubs.acs.org
YC Lu, CC Chen, CS Lu - Journal of the Taiwan Institute of Chemical …, 2014 - Elsevier
Haloethers are widely used in industrial applications, and the release of these toxic and carcinogenic species into the environment is a cause for great concern. In this study, BiVO 4 …
Number of citations: 26 www.sciencedirect.com
BH Klanderman - The Journal of Organic Chemistry, 1965 - ACS Publications
The bimolecular alkyl oxygen cleavage of a hindered ester by primary and secondaryamines has recently been reported. 1 We have foundwhat appears to be another example of alkyl …
Number of citations: 5 pubs.acs.org
CC Chen, RJ Wu, IC Yao, CS Lu - Journal of hazardous materials, 2009 - Elsevier
Haloethers are widely used in industry, and the release of these species into the environment is of great concern because of their toxicity and carcinogenicity. The present study deals …
Number of citations: 13 www.sciencedirect.com
HO Hooper, PJ Bray - The Journal of Chemical Physics, 1960 - pubs.aip.org
Induction studies have been carried out in several groups of halogen‐containing organic compounds by means of the halogen pure quadrupole spectra. In several straight‐chain …
Number of citations: 206 pubs.aip.org
A Kumar, G Ye, X Gu, Y Wang, G Sun, K Parang - 2013 - digitalcommons.chapman.edu
A series of pyrazolo [3, 4-d] pyrimidine derivatives was synthesized and evaluated for the Src kinase inhibitory activities. Compound 6e and 10c exhibited inhibition of Src kinase with an …
Number of citations: 1 digitalcommons.chapman.edu
WD Booth - Journal of Endocrinology, 1977 - joe.bioscientifica.com
Homogenates of the submaxillary glands of mature domestic boars were incubated with radioactively labelled C 19 steroids. The metabolism of [7α- 3 H]dehydroepiandrosterone and […
Number of citations: 20 joe.bioscientifica.com
FB Slezak - 1955 - shareok.org
Physical Pro~ rties of Ethylene Oxide Mechanism of Reaction of Ethylene Oxide Reaction of Ethylene Oxide with Co~ pounds Containing Active Hydrogen Reaction of Ethylene Oxide …
Number of citations: 0 shareok.org

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